5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile
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Overview
Description
5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is an organic compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound features an imidazole ring substituted with two methyl groups at positions 4 and 5, and a pentanenitrile chain attached to the nitrogen atom of the imidazole ring. It is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile typically involves the reaction of 4,5-dimethylimidazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of pentanenitrile and a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-dimethylimidazole: Lacks the pentanenitrile chain, making it less versatile in certain applications.
1H-imidazole-1-pentanenitrile: Lacks the methyl groups at positions 4 and 5, which can affect its reactivity and binding properties.
Uniqueness
5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is unique due to the presence of both the dimethyl-substituted imidazole ring and the pentanenitrile chain. This combination of structural features enhances its reactivity and binding capabilities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(4,5-dimethylimidazol-1-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOQQSLJWWDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCCCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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